
N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide” is a complex organic compound. It likely contains an indazole core, which is a type of nitrogen-containing heterocycle, and an amide functional group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including acylation, sulfonylation, and reduction .Molecular Structure Analysis
The molecular structure of this compound would likely include an indazole ring, an amide group, and a substituted phenyl ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, similar compounds often undergo reactions such as reduction, acylation, and various types of substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often have properties such as solid state at room temperature and specific melting points .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of derivatives similar to "N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide." For instance, Hassan et al. (2014) discussed the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, exploring their potential cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014). Additionally, the synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides were investigated by Raffa et al. (2009), highlighting their significant in vitro antineoplastic activity against various cancer cell lines (Raffa et al., 2009).
Biological Activities
The derivatives of "this compound" have been extensively studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For example, Pitucha et al. (2011) synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives and evaluated their potential as antimicrobial agents, finding significant activity against various pathogenic strains (Pitucha et al., 2011).
Application in Materials Science
Research into the application of "this compound" derivatives extends beyond the pharmaceutical industry. For instance, Alila et al. (2009) investigated the controlled surface modification of cellulose fibers by amino derivatives using N,N′-carbonyldiimidazole as an activator, showcasing the versatility of such compounds in materials science and engineering (Alila, Ferraria, Rego, & Boufi, 2009).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-amino-3-methylphenyl)-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-9-11(7-8-13(10)17)18-16(21)15-12-5-3-4-6-14(12)20(2)19-15/h3-9H,17H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPSZSLCDXQUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NN(C3=CC=CC=C32)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-2-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2990039.png)
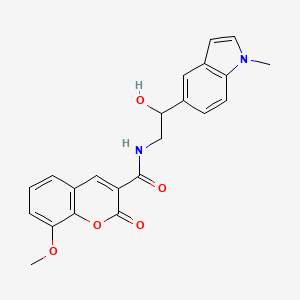
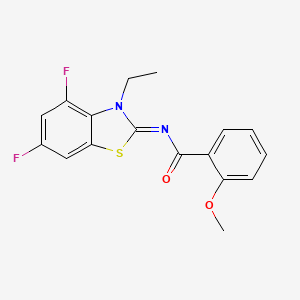

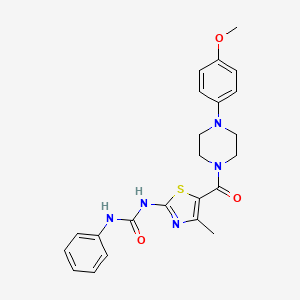

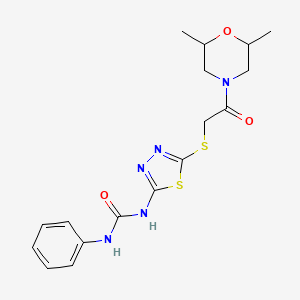
![Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxylic acid](/img/structure/B2990048.png)
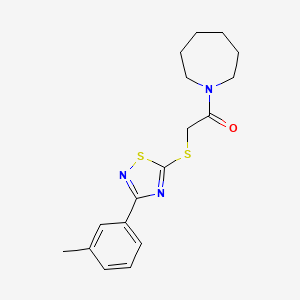

![8-(tert-butyl)-3-(4-(pyridin-4-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2990056.png)
![N-(4-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}phenyl)acetamide](/img/structure/B2990057.png)

![2-Thiaspiro[3.5]nonan-7-amine;hydrochloride](/img/structure/B2990060.png)
